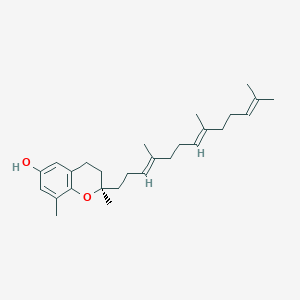

delta-Tocotrienol

Description

Propriétés

IUPAC Name |

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADKLYLWWCHNB-LDYBVBFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180288 | |

| Record name | delta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-59-3 | |

| Record name | δ-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SRB74OWSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

delta-tocotrienol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

Delta-tocotrienol is a member of the vitamin E family, distinguished from tocopherols (B72186) by the presence of three double bonds in its farnesyl isoprenoid side chain. This structural feature is believed to contribute to its unique biological activities.[1][2] It is a naturally occurring compound found in sources such as palm oil and rice bran.[1]

Chemical Structure

The chemical structure of this compound is characterized by a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity, and an unsaturated isoprenoid tail. It is specifically a chroman-6-ol (B1254870) substituted by methyl groups at positions 2 and 8 and a farnesyl chain at position 2.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | [2] |

| CAS Number | 25612-59-3 | [4][5] |

| Molecular Formula | C₂₇H₄₀O₂ | [4][5] |

| Molecular Weight | 396.6 g/mol | [2][4] |

| Canonical SMILES | CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| InChI | InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 |

Physicochemical Properties

This compound is a lipophilic molecule, a property that governs its absorption, distribution, and cellular uptake. It is often described as a pale-yellow oil at room temperature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Oil / Liquid | [5] |

| Solubility | Water: Practically insolubleOrganic Solvents: Soluble in ethanol, DMSO, DMF | [4] |

| UV Maximum Absorption (λmax) | 298 nm (in ethanol) | [4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These effects are mediated through the modulation of various signaling pathways.

Anticancer Activity

This compound has demonstrated potent anticancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation and angiogenesis, and suppression of metastasis.

-

NF-κB Signaling Pathway: this compound has been shown to suppress the constitutive activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[6][7] This inhibition is associated with the upregulation of the anti-inflammatory protein A20.[6] By inhibiting NF-κB, this compound can sensitize cancer cells to chemotherapeutic agents like gemcitabine.[7]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, is another target of this compound. In some cancer cells, it can suppress MAPK signaling, leading to apoptosis.[8] In hepatocellular carcinoma cells, the combination of this compound and interferon-alpha was found to enhance anti-tumor effects through the Erk/MAPK signaling pathway.[9]

-

PI3K/Akt Signaling Pathway: this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[10]

-

Wnt/β-catenin Signaling Pathway: In colon cancer cells, this compound has been shown to inhibit the Wnt signaling pathway by downregulating the expression of Wnt-1, β-catenin, c-jun, and cyclin D1, leading to the inhibition of cell proliferation.[11][12]

-

Other Anticancer Mechanisms: this compound can also induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP-1.[13] It also inhibits angiogenesis by targeting Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Signaling Pathway: Similar to its role in cancer, this compound is a potent inhibitor of the NF-κB pathway in inflammatory conditions.[6][14] It can reduce the expression of NF-κB-regulated pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16]

-

MAPK Signaling Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to exert anti-inflammatory effects by modulating the MAPK and PPARs signaling pathways.[4] It can inhibit the phosphorylation of JNK and ERK1/2.[17]

Neuroprotective Activity

Tocotrienols, including the delta isomer, have shown promise as neuroprotective agents. Their ability to penetrate the blood-brain barrier allows them to exert their effects directly within the central nervous system.

-

Antioxidant and Anti-inflammatory Mechanisms: The neuroprotective effects of tocotrienols are partly attributed to their potent antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and inflammation, key contributors to neurodegenerative diseases.[18][19]

-

Modulation of c-Src Kinase: Alpha-tocotrienol, a closely related isomer, has been shown to protect neurons from glutamate-induced death by suppressing the early activation of c-Src kinase.[18][20]

-

PI3K/Akt Pathway: Tocotrienols can trigger the PI3K/Akt signaling pathway, which is involved in neuronal survival and protection.[21]

Experimental Protocols

This section outlines common experimental methodologies used to investigate the biological effects of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and antiproliferative effects of this compound on cancer cells.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to formazan (B1609692), which has a characteristic color that can be quantified spectrophotometrically.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).[13][22]

-

Add the MTT or MTS reagent to each well and incubate for a specified time (typically 2-4 hours).[13][22]

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Assays

To determine if cell death induced by this compound occurs via apoptosis, several methods can be employed.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, thus identifying late apoptotic or necrotic cells.

-

Protocol Outline:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protocol Outline:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP-1, Bax, and Bcl-2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Protein Expression Analysis

-

Principle and Protocol: The protocol for Western blotting to analyze the expression of signaling proteins (e.g., NF-κB, p-ERK, p-Akt) is similar to that described for apoptosis markers.[22] The key difference is the use of primary antibodies specific to the target proteins of interest.

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC with UV or fluorescence detection is commonly used.

-

Methodology Outline:

-

Sample Preparation: Extract lipids, including this compound, from cells, tissues, or plasma using an appropriate organic solvent system.

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, to separate the different tocotrienol (B1241368) isomers.

-

Detection: Monitor the column eluent using a UV detector set at approximately 298 nm or a fluorescence detector.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of a standard curve generated using known concentrations of a purified this compound standard.

-

References

- 1. Tocotrienol - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H40O2 | CID 5282350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tocotrienol, delta | 25612-59-3 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. standards.chromadex.com [standards.chromadex.com]

- 6. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements [mdpi.com]

- 9. This compound enhances the anti-tumor effects of interferon alpha through reactive oxygen species and Erk/MAPK signaling pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620]. | Semantic Scholar [semanticscholar.org]

- 13. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Mechanisms Mediating Anti-Inflammatory Effects of this compound and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JMIR Research Protocols - Effectiveness of Tocotrienol-Rich Fraction in Older Adults: Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial [researchprotocols.org]

- 17. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytogaia.com [phytogaia.com]

- 19. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]

- 20. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]

- 22. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Delta-Tocotrienol: An In-Depth Guide to Early Research on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational, pre-2010 research that first illuminated the diverse biological activities of delta-tocotrienol, a lesser-known isoform of the vitamin E family. Early investigations, though nascent, laid the critical groundwork for our current understanding of its potential as a therapeutic agent. This document provides a comprehensive overview of these pioneering studies, focusing on its anticancer, anti-angiogenic, cholesterol-lowering, and neuroprotective properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols from key cited studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of the early findings.

Anticancer Activity: Early Insights into a Potent Cytotoxic Agent

Early research into the anticancer properties of tocotrienols quickly distinguished them from their more famous tocopherol cousins. These initial studies demonstrated that tocotrienols, particularly the delta-isomer, possessed potent antiproliferative and pro-apoptotic effects against various cancer cell lines, a quality not observed with alpha-tocopherol (B171835).

Quantitative Data on Anticancer Effects

The following table summarizes the key quantitative findings from early in vitro studies on the anticancer activity of this compound.

| Cancer Type | Cell Line | Compound(s) | Concentration/IC50 | Key Findings | Reference |

| Breast Cancer | MDA-MB-435 (ER-) | This compound | IC50: 30 µg/mL | Inhibited proliferation. | [1] |

| Breast Cancer | MCF-7 (ER+) | This compound | IC50: 2 µg/mL | Inhibited proliferation. Synergistic inhibitory effect with tamoxifen. | [1] |

| Breast Cancer | MDA-MB-231 (ER-) | This compound | Complete growth suppression at >10 µg/mL | Inhibited growth. | [2] |

| Breast Cancer | MCF7 (ER+) | This compound | Complete growth suppression at 6-10 µg/mL | Inhibited growth. | [2] |

| Breast Cancer | Mouse and Human | This compound | IC50 < alpha-Tocotrienol (B192550) and alpha-TOS | Reduced cell viability and induced apoptosis. | [3] |

Experimental Protocols

Cell Proliferation and Viability Assays (Guthrie et al., 1997 & Nesaretnam et al., 1998) [1][2]

-

Cell Lines: MDA-MB-435 (estrogen receptor-negative human breast cancer) and MCF-7 (estrogen receptor-positive human breast cancer).

-

Treatment: Cells were cultured in appropriate media and treated with varying concentrations of a tocotrienol-rich fraction (TRF) from palm oil, as well as individual tocotrienol (B1241368) isomers (alpha, gamma, and delta) and alpha-tocopherol.

-

Methodology for Proliferation: Cell proliferation was measured by the incorporation of [3H]thymidine into the DNA of the cells. Cells were incubated with the compounds for a specified period, followed by the addition of [3H]thymidine. The amount of radioactivity incorporated was then quantified as a measure of cell proliferation.

-

Methodology for Viability/Growth: Cell growth was assessed by counting the number of viable cells using a hemocytometer or by colorimetric assays such as the Alamar Blue assay. For longer-term growth experiments, cells were seeded at a low density and treated with the compounds for several days, with cell counts performed at regular intervals.

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of a compound that inhibits cell proliferation or growth by 50%, was calculated from dose-response curves.

Signaling Pathways in Anticancer Activity

Early studies began to unravel the molecular mechanisms underlying the anticancer effects of tocotrienols. A key pathway identified was the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Studies showed that gamma-tocotrienol (B1674612), a close analogue of this compound, could abrogate NF-κB activation induced by various stimuli.[4] This inhibition was associated with the suppression of anti-apoptotic gene products, thereby sensitizing cancer cells to apoptosis.[4][5]

Anti-Angiogenic Activity: Cutting off the Tumor's Supply Lines

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Early research identified tocotrienols as potent anti-angiogenic agents, a property not shared by tocopherols.

Quantitative Data on Anti-Angiogenic Effects

The following table presents quantitative data from early studies on the anti-angiogenic effects of this compound.

| Experimental Model | Cell Line | Compound | Concentration | Key Findings | Reference |

| In vitro Tube Formation | Bovine Aortic Endothelial Cells | This compound | Not specified | Inhibited tube formation. | [6] |

| In vitro Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 2.5-5 µM | Suppressed DLD-1-CM-induced tube formation. | [7] |

| In vitro Migration | HUVECs | This compound | 2.5-5 µM | Suppressed DLD-1-CM-induced migration. | [7] |

| In vivo Matrigel Plug Assay | Mouse | This compound | 10-20 µg | Dose-dependent inhibition of DLD-1-induced vessel formation. | [7] |

| In vitro Proliferation, Migration, Tube Formation | HUVECs | This compound | 2.5-5 µM | Completely abolished VEGF-induced proliferation, migration, and tube formation. | [8] |

| In vivo Matrigel Plug Assay | Mouse | This compound | 30 µg | Inhibited tumor cell-induced vessel formation. | [8] |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay (Shibata et al., 2008 & 2009) [7][8]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Treatment: HUVECs were seeded on Matrigel-coated plates and treated with various concentrations of this compound in the presence of an angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or conditioned medium from cancer cells (DLD-1-CM).

-

Methodology: After incubation, the formation of capillary-like structures (tubes) was observed and photographed under a microscope. The extent of tube formation was quantified by measuring the total tube length or the number of branch points.

-

Data Analysis: The inhibitory effect of this compound on tube formation was expressed as a percentage of the control (stimulated cells without tocotrienol treatment).

In Vivo Matrigel Plug Angiogenesis Assay (Shibata et al., 2008 & 2009) [7][8]

-

Animal Model: Nude mice.

-

Treatment: Matrigel, a solubilized basement membrane preparation, was mixed with an angiogenic stimulus (e.g., cancer cells or VEGF) and this compound. The mixture was then injected subcutaneously into the mice.

-

Methodology: After a set period (e.g., 7 days), the Matrigel plugs were surgically removed. The extent of new blood vessel formation within the plugs was quantified by measuring the hemoglobin content, which is proportional to the number of red blood cells and, therefore, the degree of vascularization.

-

Data Analysis: The hemoglobin content in the plugs from tocotrienol-treated mice was compared to that in the plugs from control mice to determine the in vivo anti-angiogenic effect.

Signaling Pathways in Anti-Angiogenic Activity

Early investigations into the anti-angiogenic mechanism of this compound pointed towards the inhibition of key signaling pathways in endothelial cells. One of the primary targets identified was the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This compound was shown to suppress VEGFR-2 signaling, which in turn inhibited downstream pathways like the Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway, crucial for endothelial cell survival and proliferation.[7][9][10]

Cholesterol-Lowering Effects: A Novel Mechanism of Action

Some of the earliest research on tocotrienols focused on their ability to lower serum cholesterol levels, a property not shared by tocopherols. These pioneering studies identified a unique mechanism of action involving the post-transcriptional suppression of a key enzyme in cholesterol biosynthesis.

Quantitative Data on Cholesterol-Lowering Effects

The following table summarizes the quantitative findings from early human and animal studies on the cholesterol-lowering effects of tocotrienols.

| Study Population | Compound(s) | Daily Dose | Duration | Key Findings | Reference |

| Hypercholesterolemic Humans | Palmvitee (mixed tocotrienols) | 40 mg α-T, 48 mg α-T3, 112 mg γ-T3, 60 mg δ-T3 | 4 weeks | 10% decrease in total cholesterol. | [11] |

| Hypercholesterolemic Humans | gamma-Tocotrienol | 200 mg | 4 weeks | 13% decrease in total cholesterol. | [11] |

| Hypercholesterolemic Humans | Tocotrienol-rich fraction (TRF25) from rice bran | 25-200 mg | Dose-dependent | Dose-dependent suppression of serum cholesterol. | [12] |

Experimental Protocols

Human Supplementation Trials (Qureshi et al., 1995 & 2002) [11][12]

-

Participants: Hypercholesterolemic human subjects.

-

Treatment: Participants were administered capsules containing either a tocotrienol-rich fraction (from palm oil or rice bran) or purified gamma-tocotrienol for a specified duration. A control group receiving a placebo (e.g., corn oil) was often included. In some studies, participants were also placed on a controlled diet, such as the American Heart Association Step 1 diet.

-

Methodology: Blood samples were collected from participants at baseline and at various time points throughout the study. Serum total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels were measured using standard clinical laboratory methods.

-

Data Analysis: Changes in lipid profiles from baseline were calculated and compared between the treatment and control groups to determine the effect of tocotrienol supplementation.

Signaling Pathways in Cholesterol Regulation

Early research elucidated that tocotrienols, particularly gamma- and this compound, lower cholesterol by inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[13] This inhibition was found to occur via a post-transcriptional mechanism involving the degradation of the HMG-CoA reductase protein.[13] This was a significant finding, as it differentiated the action of tocotrienols from statin drugs, which act as competitive inhibitors of the enzyme.

Neuroprotective Effects: A Glimpse into Brain Health

Preliminary research before 2010 began to suggest that tocotrienols possess neuroprotective properties that are distinct from their antioxidant capacity. These early in vitro studies laid the foundation for later in vivo work on stroke and neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative findings from early in vitro studies on the neuroprotective activity of tocotrienols.

| Neurotoxic Agent | Cell Line | Compound | Concentration | Key Findings | Reference |

| Hydrogen Peroxide (H2O2) | Primary rat striatal neurons | alpha-, gamma-, this compound | Not specified | Significantly attenuated H2O2-induced neurotoxicity. | [14] |

| Staurosporine | Primary rat striatal neurons | alpha-Tocotrienol | Not specified | Prevented oxidative stress-independent apoptosis. | [14] |

| Glutamate | HT4 neuronal cells | alpha-Tocotrienol | Nanomolar concentrations | Prevented glutamate-induced neurodegeneration. | [15] |

Experimental Protocols

In Vitro Neuroprotection Assay (Khanna et al., 2003 & Osakada et al., 2004) [14][15]

-

Cell Culture: Primary neuronal cultures from rat striatum or immortalized neuronal cell lines like HT4 cells.

-

Treatment: Neuronal cells were pre-treated with various tocotrienol isomers (alpha, gamma, delta) or alpha-tocopherol for a specified period before being exposed to a neurotoxic agent.

-

Neurotoxic Challenge: Neurotoxicity was induced by agents such as glutamate, which causes excitotoxicity, or hydrogen peroxide and staurosporine, which induce oxidative stress and apoptosis, respectively.

-

Methodology for Assessing Neuroprotection: Cell viability was assessed using methods like the MTT assay or by counting the number of surviving neurons. Apoptosis was evaluated by looking for characteristic morphological changes in the nucleus (e.g., using Hoechst staining) or by detecting DNA fragmentation (e.g., using the TUNEL assay).

-

Data Analysis: The percentage of viable cells or the degree of apoptosis in tocotrienol-treated cultures was compared to that in cultures treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways in Neuroprotection

Early research into the neuroprotective mechanisms of tocotrienols, particularly alpha-tocotrienol, revealed an ability to modulate key signaling molecules involved in neuronal cell death. One of the initial discoveries was the inhibition of the c-Src kinase and 12-lipoxygenase (12-Lox) pathway, which is activated by glutamate-induced excitotoxicity.[16] By suppressing this pathway, alpha-tocotrienol could prevent neurodegeneration at nanomolar concentrations, a potency far exceeding that of alpha-tocopherol.[15]

Conclusion

The early studies on this compound, conducted before 2010, were instrumental in establishing its unique and potent biological activities, clearly distinguishing it from the more extensively studied tocopherols. These foundational investigations revealed its promise as an anticancer, anti-angiogenic, cholesterol-lowering, and neuroprotective agent. The in vitro and in vivo data, along with the initial elucidation of its effects on key signaling pathways such as NF-κB, VEGFR-2, HMG-CoA reductase, and c-Src/12-Lox, provided a strong rationale for the continued and expanded research that is witnessed today. This guide serves as a testament to that pioneering work, offering a valuable resource for researchers and drug development professionals seeking to build upon this critical early knowledge in the ongoing exploration of this compound's therapeutic potential.

References

- 1. Inhibition of proliferation of estrogen receptor-negative MDA-MB-435 and -positive MCF-7 human breast cancer cells by palm oil tocotrienols and tamoxifen, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tocotrienols inhibit the growth of human breast cancer cells irrespective of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenic activity of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo angiogenesis is suppressed by unsaturated vitamin E, tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Response of hypercholesterolemic subjects to administration of tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-dependent suppression of serum cholesterol by tocotrienol-rich fraction (TRF25) of rice bran in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]

- 14. Alpha-tocotrienol provides the most potent neuroprotection among vitamin E analogs on cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective properties of the natural vitamin E alpha-tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta-Tocotrienol: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-tocotrienol (δ-T3), a natural isoform of vitamin E, has emerged as a potent anti-cancer agent with a diverse and intricate mechanism of action. Unlike its more common tocopherol counterparts, this compound exhibits superior bioactivity in suppressing the growth and survival of a wide range of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology and drug development, offering insights into the therapeutic potential of this compound. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

Vitamin E comprises a family of eight structurally related compounds, divided into two subgroups: tocopherols (B72186) and tocotrienols. While alpha-tocopherol (B171835) is the most prevalent form of vitamin E in tissues, recent research has highlighted the superior anti-cancer properties of tocotrienols, particularly the delta isoform.[1][2] this compound has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including those of the breast, lung, prostate, pancreatic, and bladder.[2][3][4] Its multi-targeted mechanism of action, which involves the modulation of numerous oncogenic signaling pathways, makes it a promising candidate for cancer therapy and chemoprevention.

Quantitative Analysis of Anti-Cancer Activity

The anti-proliferative efficacy of this compound has been quantified across a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following tables summarize the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| Lung Adenocarcinoma | A549 | 11.5 | 48 | [5] |

| Glioblastoma | U87MG | 9.8 | 48 | [5] |

| Breast Cancer | MDA-MB-231 | 6.9 | 72 | [6] |

| Breast Cancer | MCF-7 | 6.8 | 72 | [6] |

| Chondrosarcoma | SW1353 | 19.5 µg/mL (~49 µM) | 24 | [1] |

| Prostate Cancer | DU145 | 29.1 | 24 | [7] |

| Prostate Cancer | PC3 | 32.2 | 24 | [7] |

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines.

| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Reference |

| Bladder Cancer | T24, 5637 | ≥ 100 | G1 phase arrest | [3] |

| Pancreatic Cancer | AsPc-1, MiaPaCa-2 | 50 | Augmentation of gemcitabine-induced apoptosis | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | DLD-1-CM induced | 2.5-5 | Suppression of tube formation, migration, and adhesion | [9] |

Table 2: Effective Concentrations of this compound for Specific Anti-Cancer Effects.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes essential for tumor growth and survival.

Induction of Apoptosis

A primary mechanism by which this compound eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors such as DR4 and DR5, leading to the activation of caspase-8.[2] Activated caspase-8 then initiates a cascade of downstream caspase activation, ultimately leading to apoptosis.

-

Intrinsic (Mitochondrial) Pathway: this compound modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[3][10] This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][8] A key indicator of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[3][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. δ-Tocotrienol, a natural form of vitamin E, inhibits pancreatic cancer stem-like cells and prevents pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Delta-Tocotrienol's Modulation of Core Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tocotrienol (δ-T3), a natural isomer of the vitamin E family, has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and chemopreventive properties. Unlike the more common tocopherols, tocotrienols possess an unsaturated isoprenoid side chain that contributes to their enhanced biological activities. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple key signaling cascades that are often dysregulated in chronic diseases, particularly cancer. The following sections delve into the specific pathways impacted by δ-T3.

Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, constitutive activation of NF-κB promotes tumorigenesis. This compound has been shown to be a potent inhibitor of this pathway.[1][2][3]

Mechanism of Action:

This compound inhibits the NF-κB signaling cascade through several mechanisms. It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[3][4] Furthermore, δ-T3 can inhibit the upstream kinase, Transforming Growth Factor β-activated kinase 1 (TAK1), which is essential for NF-κB activation.[4] Studies have also indicated that δ-T3 can upregulate A20 and CYLD, two negative regulators of the NF-κB pathway.[4] In some cancer cell lines, δ-T3 has been observed to decrease the DNA-binding activity of NF-κB in a dose-dependent manner.[2]

Quantitative Data on NF-κB Pathway Modulation:

| Cell Line | Treatment | Effect | Reference |

| RAW 264.7 Macrophages | 20 µM δ-T3 for 4-16h | Increased expression of A20 and CYLD | [4] |

| Pancreatic Cancer Cells | Not specified | Inhibition of constitutive NF-κB activation | [4] |

| Breast Cancer Cells | Not specified | Inhibition of TNF-α-triggered NF-κB activation | [4] |

| Non-Small-Cell Lung Cancer (A549 and H1299) | Dose-dependent | Inhibition of NF-κB DNA-binding activity | [2] |

| Adult T-cell Leukemia (ED40515) | Not specified | Decreased nuclear p65 NF-κB levels | [3] |

Diagram: this compound Inhibition of the NF-κB Pathway

Caption: this compound inhibits NF-κB signaling by blocking TAK1 and IKK activation and upregulating the inhibitor A20.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

The STAT3 pathway is another crucial signaling cascade involved in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. This compound has been identified as a potent inhibitor of STAT3 signaling.[5][6]

Mechanism of Action:

This compound suppresses the STAT3 pathway by inhibiting the phosphorylation of STAT3 at tyrosine 705 (Y705) in a dose-dependent manner.[5][6] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. The mechanism involves the upregulation of protein tyrosine phosphatase SHP-1, a negative regulator of STAT3.[5][6] Additionally, δ-T3 can reduce the activation of upstream kinases such as Janus kinase (JAK) and Src kinase, which are responsible for STAT3 phosphorylation.[6]

Quantitative Data on STAT3 Pathway Modulation:

| Cell Line | Treatment | Effect | Reference |

| Bladder Cancer (T24, 5637) | ≥ 50 µM δ-T3 | Reduced phosphorylation of ETK (upstream of STAT3) | [5] |

| Bladder Cancer (T24, 5637) | Dose-dependent | Suppressed phosphorylation of STAT3 (Y705) | [5] |

| Bladder Cancer (T24, 5637) | Dose-dependent | Induced expression of SHP-1 | [5] |

| Hepatocellular Carcinoma (HepG2) | 25-50 µM γ-T3 for 6h | Maximum inhibition of constitutive STAT3 activation | [6] |

| Hepatocellular Carcinoma (HepG2) | 25-50 µM γ-T3 for 6h | Maximum induction of SHP-1 expression | [6] |

Diagram: this compound Inhibition of the STAT3 Pathway

Caption: this compound inhibits STAT3 signaling by blocking upstream kinases (JAK, Src) and upregulating the phosphatase SHP-1.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in cancer. This compound has demonstrated inhibitory effects on this critical survival pathway.

Mechanism of Action:

This compound has been shown to suppress the activation of Akt, a key downstream effector of PI3K. This leads to the modulation of several downstream targets of Akt, including mTOR, S6 kinase, GSK-3β, and FOXO3. The suppression of this pathway contributes to the induction of apoptosis in cancer cells.

Quantitative Data on PI3K/Akt/mTOR Pathway Modulation:

| Cell Line | Treatment | Effect | Reference |

| Pancreatic Cancer | γ- and δ-T3 | Reduced activation of Akt | [7] |

| Pancreatic Cancer | γ-T3 | Modulation of mTOR, S6 kinase, GSK-3β, and FOXO3 | [8] |

| Breast Cancer | γ-T3 | Suppression of PI3K/Akt signaling | [9] |

Diagram: this compound Inhibition of the PI3K/Akt/mTOR Pathway

References

- 1. Vitamin E δ-Tocotrienol Levels in Tumor and Pancreatic Tissue of Mice after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptotic cell death via depletion of intracellular squalene in ED40515 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Tocotrienol is a novel inhibitor of constitutive and inducible STAT3 signalling pathway in human hepatocellular carcinoma: potential role as an antiproliferative, pro-apoptotic and chemosensitizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta-Tocotrienol as a Natural NF-kappaB Inhibitor: A Technical Guide

Introduction

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor complex that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Under normal physiological conditions, NF-κB remains in an inactive state in the cytoplasm, bound to its inhibitory protein, IκBα.[3][4] Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[3][5] This event unmasks the nuclear localization signal on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus.[2] There, it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation and cell survival.[1][5]

Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][6][7] Consequently, this pathway has become a significant target for therapeutic intervention. Natural compounds are a promising source of novel NF-κB inhibitors. Among these, delta-tocotrienol (δ-T3), a natural isomer of vitamin E found in sources like annatto (B74696) seeds, has emerged as a potent inhibitor of NF-κB activation.[8][9] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental evaluation of this compound as a natural NF-κB inhibitor.

Mechanism of Action

This compound inhibits NF-κB signaling through a multi-targeted approach, intervening at several key points in the activation cascade. Unlike many synthetic inhibitors, its action is not limited to a single molecule but rather a modulation of upstream kinases, negative regulators, and associated signaling pathways.

Inhibition of Upstream Kinases

Studies have shown that this compound potently inhibits the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), an essential upstream kinase required for the activation of the IKK complex in response to TNF-α.[8][10] By preventing TAK1 activation, this compound effectively blocks the entire downstream signaling cascade that leads to IκBα degradation and NF-κB activation.

Upregulation of Endogenous NF-κB Inhibitors

A key mechanism of this compound's anti-NF-κB effect is the significant upregulation of A20 (also known as TNFAIP3) and, to a lesser extent, cylindromatosis (CYLD).[8][10] Both A20 and CYLD are well-established negative regulators of the NF-κB pathway.[8] A20 functions as a ubiquitin-editing enzyme that deubiquitinates key signaling molecules like RIP1 and TRAF6, thereby terminating the signal. It can also directly inhibit the IKK complex through a noncatalytic mechanism.[8] The critical role of A20 in this compound's action was validated in studies using A20 knockout cells, where the inhibitory effect of this compound on NF-κB was substantially diminished.[8][10]

Modulation of Sphingolipid Metabolism

The induction of A20 by this compound is linked to its ability to modulate cellular sphingolipid metabolism. Treatment with this compound leads to a rapid and sustained increase in intracellular dihydroceramides.[8][10] Dihydroceramides have been shown to induce A20 expression and inhibit NF-κB. This connection was further solidified by experiments where myriocin, an inhibitor of de novo sphingolipid synthesis, partially counteracted this compound's ability to induce A20 and inhibit NF-κB activation.[8][10]

Downregulation of the Notch-1 Signaling Pathway

In the context of non-small-cell lung cancer (NSCLC), this compound has been shown to downregulate the Notch-1 signaling pathway.[11] Notch-1 is a key activator of NF-κB. This compound treatment leads to a dose-dependent decrease in the expression of Notch-1 and its downstream target, HES-1.[11] This suppression of Notch-1 signaling contributes to the inactivation of NF-κB and a subsequent reduction in the expression of NF-κB target genes involved in metastasis, such as MMP-9 and uPA.[11]

The interconnected mechanisms are visualized in the signaling pathway diagrams below.

Data Presentation

The efficacy of this compound in inhibiting cancer cell growth and NF-κB signaling has been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound (δ-T3) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Time (h) | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | Neutral Red | 24 | 16.5 ± 1.1 | [12] |

| 48 | 11.2 ± 0.5 | [12] | |||

| 72 | 8.8 ± 0.4 | [12] | |||

| U87MG | Glioblastoma | Neutral Red | 24 | 12.1 ± 0.8 | [12] |

| 48 | 10.5 ± 0.6 | [12] | |||

| 72 | 8.9 ± 0.3 | [12] | |||

| T24 | Bladder Cancer | MTT | 48 | ~100-150 | [13] |

| 5637 | Bladder Cancer | MTT | 48 | ~100-150 | [13] |

| MDA-MB-231 | Breast Cancer | Coulter Counter | 72 | 6.9 ± 0.3 µg/ml | [14] |

| MCF-7 | Breast Cancer | Coulter Counter | 72 | 6.8 ± 0.3 µg/ml |[14] |

Table 2: Effect of this compound (δ-T3) on NF-κB Pathway Proteins and Target Genes

| Cell Line | Treatment | Target Protein/Gene | Method | Result | Reference |

|---|---|---|---|---|---|

| RAW 264.7 | δ-T3 pre-incubation, then TNF-α | p-IκBα, p-p65 | Western Blot | Dose-dependent decrease | [8] |

| RAW 264.7 | δ-T3 treatment | A20, CYLD | Western Blot | Significant increase in expression | [8][10] |

| RAW 264.7 | δ-T3 pre-incubation, then TNF-α | p-TAK1 | Western Blot | Potent inhibition of phosphorylation | [8][10] |

| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | Notch-1, HES-1 | Western Blot | Dose-dependent decrease | [11] |

| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | NF-κB DNA Binding | EMSA | Dose-dependent decrease | [11] |

| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | MMP-9, uPA | Western Blot, RT-PCR | Dose-dependent decrease | [11] |

| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | miR-451 | RT-PCR | Dose-dependent increase | [11] |

| Pancreatic Cancer Cells | δ-T3 treatment | NF-κB Activity | Reporter Assay | Significant inhibition | [15] |

| Pancreatic Cancer Cells | δ-T3 treatment | Bcl-XL, XIAP, Survivin | Not Specified | Suppression of expression |[15] |

Mandatory Visualizations

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Caption: Mechanism of NF-κB inhibition by this compound.

Caption: Experimental workflow for NF-κB inhibition assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to evaluate the effect of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), A549, H1299 (human non-small-cell lung cancer), T24, 5637 (human bladder cancer), HeLa, or HEK293T are commonly used.[2][8][11][13]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1][16]

-

Treatment Protocol: For inhibition studies, cells are generally pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a specified period (e.g., 1-16 hours) before stimulation.[8] Following pre-treatment, an NF-κB activator like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS) is added for a shorter duration (e.g., 15-60 minutes for protein phosphorylation studies, or 6-8 hours for reporter assays) before harvesting.[1][8]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of this compound.

-

Procedure:

-

Seed 1,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[12][13]

-

Treat cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for desired time points (24, 48, 72 hours).[12][13]

-

After treatment, add 10-20 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[13][17]

-

Aspirate the medium and dissolve the resulting formazan (B1609692) crystals in 100-200 µL of DMSO.[13][17]

-

Measure the absorbance at 490 nm or 540 nm using a microplate reader.[13][17] Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Procedure:

-

Seed 1 x 10^6 cells in a 100-mm dish, treat as described above, and harvest.[17]

-

Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[17]

-

Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-p65, p65, p-IκBα, IκBα, A20, TAK1, Notch-1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is the gold standard for detecting the DNA-binding activity of transcription factors like NF-κB.[18]

-

Procedure:

-

Nuclear Extract Preparation: Treat and harvest cells, then isolate nuclear proteins using a high-salt buffer extraction method.[5]

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5′-AGTTGAGGGGACTTTCCCAGGC-3′). Label the probe with a non-radioactive (e.g., biotin (B1667282), IRDye) or radioactive ([γ-32P]ATP) tag.[19][20]

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly[d(I-C)] (a non-specific DNA competitor) for 20-30 minutes at room temperature.[20]

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in TBE buffer.[19]

-

Detection: Transfer the complexes to a membrane for chemiluminescent detection (for biotin probes) or visualize directly by autoradiography (for 32P) or infrared imaging (for IRDye).[19][20] A decrease in the intensity of the shifted band indicates inhibition of NF-κB DNA binding.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[1]

-

Procedure:

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and a second plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[1][21][22]

-

Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours.[1][2]

-

Stimulation: Induce NF-κB activation with TNF-α or another agonist for 6-8 hours.[1][2]

-

Lysis and Measurement: Lyse the cells using a passive lysis buffer.[21] Measure the luminescence from both firefly and Renilla luciferases sequentially in a luminometer using a dual-luciferase reporter assay system.[1][21]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.[1]

-

Conclusion

This compound demonstrates significant potential as a natural inhibitor of the NF-κB signaling pathway. Its multifaceted mechanism of action—targeting upstream kinases, upregulating endogenous inhibitors like A20 via sphingolipid modulation, and downregulating oncogenic pathways like Notch-1—distinguishes it from single-target synthetic drugs. The quantitative data consistently show its ability to inhibit cell proliferation and suppress key markers of NF-κB activation at physiologically relevant concentrations. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in NF-κB-driven diseases, paving the way for its development as a chemosensitizing agent or a standalone therapeutic for inflammatory conditions and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Modulation of NFκB signalling pathway by tocotrienol: A systematic review. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Vitamin E δ-tocotrienol sensitizes human pancreatic cancer cells to TRAIL-induced apoptosis through proteasome-mediated down-regulation of c-FLIPs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. licorbio.com [licorbio.com]

- 20. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. NF-κB reporter assay [bio-protocol.org]

A Technical Guide to the Role of Delta-Tocotrienol in Lipid Metabolism and Cholesterol Reduction

Abstract: Delta-tocotrienol (δ-T3), a potent isomer of the vitamin E family, has emerged as a significant modulator of lipid metabolism and cholesterol homeostasis. Unlike tocopherols, tocotrienols possess a unique unsaturated isoprenoid side chain that enhances their biological activity, particularly in the context of cardiovascular health. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its hypocholesterolemic effects. The primary mechanism involves the post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, by promoting its ubiquitination and subsequent degradation.[1][2][3][4] Additionally, this compound modulates the sterol regulatory element-binding protein 2 (SREBP-2) pathway, further curtailing the expression of lipogenic genes.[3][5][6][7][8] This document synthesizes quantitative data from in vitro, animal, and human studies, details key experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

This compound's influence on lipid metabolism is multifaceted, primarily targeting the regulation of the master enzyme in cholesterol synthesis, HMG-CoA reductase (HMGR), and the key transcription factors that govern lipogenesis.

Post-Transcriptional Regulation of HMG-CoA Reductase

The most well-documented mechanism for this compound's cholesterol-lowering effect is its ability to accelerate the degradation of the HMG-CoA reductase protein.[1][2][3] This action is distinct from statins, which act as competitive inhibitors of the enzyme.[2] Delta- and gamma-tocotrienols induce the ubiquitination of HMGR, marking it for degradation by the 26S proteasome.[3] This post-transcriptional suppression effectively reduces the cellular concentration of the enzyme, leading to a decrease in mevalonate (B85504) production and, consequently, lower cholesterol synthesis.[3][4]

Modulation of the SREBP-2 Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are critical transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. This compound has been shown to inhibit the maturation and processing of SREBP-2.[3][9] By blocking the cleavage and activation of SREBP-2, this compound prevents its translocation to the nucleus, thereby downregulating the transcription of target genes, including HMG-CoA reductase and the LDL receptor.[5][6][8][10] This action complements the direct degradation of the HMGR protein, providing a dual-level control over cholesterol biosynthesis.

Additional Mechanisms

Beyond HMGR and SREBP-2, studies indicate that gamma- and delta-tocotrienols can suppress other genes integral to lipid homeostasis, including DGAT2 (Diacylglycerol O-Acyltransferase 2) and APOB100 (Apolipoprotein B100).[5][6][7] This leads to a reduction in triglyceride synthesis and Very Low-Density Lipoprotein (VLDL) secretion. Furthermore, some evidence suggests tocotrienols may enhance the removal of LDL cholesterol from circulation by inducing the expression of the LDL receptor (LDLr).[5][6][7]

Quantitative Effects on Lipid Profiles: A Summary of Evidence

The lipid-lowering efficacy of this compound has been quantified in numerous pre-clinical and clinical investigations. The data consistently show significant reductions in total cholesterol, LDL cholesterol, and triglycerides.

Pre-clinical (In Vitro & Animal) Studies

Animal models have been crucial in elucidating the potent hypocholesterolemic effects of this compound, often demonstrating more pronounced effects than those observed in human trials.

| Model | Agent | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | Reference(s) |

| LDLr-deficient Mice | γ- and δ-Tocotrienol | 50 mg/kg/day | 1 month | ↓ 28% | - | ↓ 19% | [5][6][11] |

| Hypercholesterolemic Pigs | Tocotrienol-Rich Fraction | 50 µg/g diet | - | ↓ 44% | ↓ 60% | - | [3] |

| Chickens | δ-Tocotrienol | 50-2000 ppm diet | 4 weeks | ↓ up to 32% | ↓ up to 66% | ↓ (at higher doses) | [12] |

| Hamsters (High-Fat Diet) | γ-Tocotrienol | 58-263 mg/kg/day | 4 weeks | ↓ up to 15% | ↓ up to 32% | No significant change | [13] |

| Rats (High-Fat Diet) | Annatto (B74696) Tocotrienol (B1241368) | 60 mg/kg/day | 12 weeks | - | ↓ Significantly | - | [14] |

Human Clinical Trials

Human studies confirm the lipid-modulating effects of this compound, particularly on triglycerides and LDL cholesterol, although results can vary based on dosage, formulation, and patient population.

| Study Population | Agent | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | HDL-C | Reference(s) |

| Borderline Hypercholesterolemic | γ- and δ-Tocotrienol | 120 mg/day | - | Unchanged | Unchanged | ↓ 28% | Unchanged | [5][6][11] |

| Hypercholesterolemic | Mixed Tocotrienols (~13% δ-T3) | 300 mg/day | 6 months | ↓ 11% | ↓ 17.5% | No significant change | No significant change | [15] |

| Hypercholesterolemic | Annatto Tocotrienol (~90% δ-T3) | 250 mg/day | 4 weeks | ↓ 15% | ↓ 18% | ↓ 14% | - | [1] |

| Healthy Subjects | δ-Tocotrienol | 250 mg/day | 14 days | No significant change | No significant change | ↓ (trend) | ↑ (trend) | [16] |

| Borderline Hypercholesterolemic | γ- and δ-Tocotrienol | - | 2 months | - | - | ↓ 28% | - | [7] |

| Hypercholesterolemic | Tocotrienol | 75 mg/day | 2 months | ↓ 13% | ↓ 9-15% | ↓ 20-30% | ↑ 4-7% | [4] |

Key Experimental Methodologies

The investigation of this compound's effects relies on standardized in vitro, animal, and human trial protocols.

In Vitro Model: HepG2 Cell Line Assay

The human hepatoma (HepG2) cell line is a widely used in vitro model to study hepatic lipid metabolism. These cells retain many differentiated hepatic functions, including lipoprotein synthesis and receptor-mediated lipoprotein uptake.

Protocol Summary:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Analysis: Post-treatment, cells and media are harvested. Cellular lysates are analyzed for the expression of key proteins (e.g., HMGR, SREBP-2) via Western Blot. Gene expression is quantified using RT-qPCR. Secreted lipids (cholesterol, triglycerides) in the media are measured using enzymatic assays.

Animal Model: Hypercholesterolemic Rodent Study

Rodent models, such as LDLr-deficient mice or rats fed a high-fat diet, are instrumental for in vivo evaluation of lipid-lowering compounds.[5][6][14]

Protocol Summary:

-

Animal Selection: Select appropriate rodent models (e.g., male Wistar rats).

-

Acclimation: Animals are acclimated to the facility for a period (e.g., one week).

-

Diet Induction: A high-fat diet (HFD) is administered to induce hypercholesterolemia in treatment groups, while a control group receives a standard diet.

-

Intervention: The HFD group is divided to receive either vehicle control (e.g., olive oil) or this compound via oral gavage daily for the study duration (e.g., 12 weeks).[14]

-

Monitoring: Body weight and food intake are monitored regularly.

-

Sample Collection: At the end of the study, animals are fasted, and blood is collected via cardiac puncture for serum lipid analysis. Liver tissue may be collected for gene/protein expression analysis.

Human Clinical Trial: Randomized, Placebo-Controlled Design

The gold standard for evaluating efficacy in humans is the randomized, double-blind, placebo-controlled trial.

Protocol Summary:

-

Participant Recruitment: Subjects are screened based on inclusion criteria (e.g., elevated LDL-C levels) and exclusion criteria (e.g., use of other lipid-lowering medications).

-

Informed Consent: All participants provide written informed consent.

-

Baseline Measurement: Baseline data, including a full fasting lipid panel, are collected.

-

Randomization: Subjects are randomly assigned to receive either the this compound supplement or a matching placebo for the trial duration (e.g., 6 months).[15]

-

Blinding: Both participants and investigators are blinded to the treatment allocation.

-

Follow-up: Participants are followed up at regular intervals (e.g., every 4 weeks) to monitor for adverse events and to collect fasting blood samples.[17]

-

Endpoint Analysis: The primary endpoint is the percentage change in LDL-C from baseline to the end of the study. Secondary endpoints may include changes in TC, TG, and HDL-C.

Conclusion and Future Directions

The body of evidence strongly supports the role of this compound as a potent natural compound for managing dyslipidemia. Its unique, statin-distinct mechanism of promoting HMG-CoA reductase degradation, coupled with the suppression of the SREBP-2 pathway, positions it as a compelling agent for cardiovascular health. While animal studies show robust effects, human clinical trial results, though positive, highlight variability that may be attributed to bioavailability, dosage, and the presence of other vitamin E isomers like alpha-tocopherol, which can attenuate the hypocholesterolemic action of tocotrienols.[18]

Future research should focus on optimizing delivery systems to enhance bioavailability, conducting larger-scale, long-term clinical trials to establish definitive efficacy and safety profiles, and exploring synergistic effects with other lipid-lowering agents. Further investigation into its impact on PCSK9 and other novel lipid targets is also warranted to fully elucidate its therapeutic potential in the landscape of cardiovascular disease prevention and treatment.

References

- 1. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma Delta Tocotrienols Reduce Hepatic Triglyceride Synthesis and VLDL Secretion [jstage.jst.go.jp]

- 6. Gamma delta tocotrienols reduce hepatic triglyceride synthesis and VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tocotrienols Shown to be Effective in Lowering Fat Levels in Blood [nutritioninsight.com]

- 8. A key regulator of cholesterol homoeostasis, SREBP-2, can be targeted in prostate cancer cells with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dougcookrd.com [dougcookrd.com]

- 10. researchgate.net [researchgate.net]

- 11. Gamma Delta Tocotrienols Reduce Hepatic Triglyceride Synthesis and VLDL Secretion | Davos Life Science Tocotrienols [klkoleo.com]

- 12. Dose-response impact of various tocotrienols on serum lipid parameters in 5-week-old female chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of either gamma-tocotrienol or a tocotrienol mixture on the plasma lipid profile in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vitamin E tocotrienols may reduce cholesterol: RCT data [nutraingredients.com]

- 16. Short-term intake of this compound on lipid profiles in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nutritionaloutlook.com [nutritionaloutlook.com]

- 18. Tocotrienols in the Management of… | Clinician.com [clinician.com]

foundational research on delta-tocotrienol and neuroprotection

An In-depth Technical Guide to the Foundational Research on Delta-Tocotrienol and Neuroprotection

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vitamin E, a family of eight lipid-soluble compounds, is essential for neurological health.[1] While α-tocopherol is the most studied isoform, emerging evidence highlights the potent neuroprotective properties of tocotrienols, particularly this compound (δ-T3).[1][2] Tocotrienols possess an unsaturated isoprenoid side chain, which allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[3][4] This guide provides a comprehensive overview of the foundational research on this compound's neuroprotective mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanisms of Neuroprotection